Enantioselective Synthesis of L-7-Bromotryptophan Methyl Ester
The L-enantiomer of 7-bromotryptophan is a critical precursor for synthesizing analogues of the potent proteasome inhibitor TMC-95A. An enantioselective preparation of its methyl ester was achieved using a Corey-O'Donnell alkylation, yielding the product with high enantiomeric excess (ee) on a multigram scale [1]. This is in contrast to many other halogenated tryptophan analogs, which lack established scalable enantioselective routes for this specific class of inhibitors.
| Evidence Dimension | Enantiomeric excess of synthetic precursor |
|---|---|
| Target Compound Data | >85% ee |
| Comparator Or Baseline | Baseline: Scalable enantioselective route for this specific application is not established for 5- or 6-bromo regioisomers. |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Corey-O'Donnell alkylation of glycine benzophenone imine, multigram scale synthesis. |
Why This Matters
This established, scalable route provides a reliable supply of enantiopure material for medicinal chemistry programs developing TMC-95A-based proteasome inhibitors, a key differentiator for procurement in drug discovery.
- [1] Kaiser M, Groll M, Siciliano C, et al. Synthesis of Macrocyclic Peptide Analogues of Proteasome Inhibitor TMC-95A. J Org Chem. 2003;68(25):9835-9838. doi: 10.1021/jo035256c. View Source
